molecular formula C63H122O6 B052973 Triarachidin CAS No. 620-64-4

Triarachidin

Cat. No. B052973
CAS RN: 620-64-4
M. Wt: 975.6 g/mol
InChI Key: KCVWRCXEUJUXIG-UHFFFAOYSA-N
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Description

Triarachidin is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of science. While specific research directly addressing this compound is limited, insights can be drawn from related studies focusing on similar compounds, synthesis methods, and chemical reactions.

Synthesis Analysis

The synthesis of compounds like this compound often involves complex organic reactions. For instance, the total synthesis of related cyclic peptides and prenylated stilbenes from natural sources like peanut seeds showcases advanced synthetic strategies involving the assembly of multiple building blocks through catalytic and stereoselective reactions (Park, Lee, & Lee, 2011). These methods highlight the challenges and innovative approaches in synthesizing structurally complex compounds.

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is characterized by detailed NMR, X-ray crystallography, and computational modeling techniques. Studies on similar compounds reveal the importance of stereochemistry and conformation in determining their biological and chemical properties. For instance, the structure-function analysis of antimicrobial peptides provides insights into how specific molecular configurations can influence biological activity (Schibli et al., 2006).

Chemical Reactions and Properties

Chemical properties of this compound-like compounds, such as reactivity and interaction with other molecules, can be understood through studies on their synthesis and functionalization reactions. The synthesis of phosphatidylinositol derivatives and their diastereoisomers showcases the complexity of reactions involving compounds with multiple functional groups and chiral centers (Gaffney & Reese, 2001).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of compounds like this compound in various environments. Computer modeling techniques offer insights into the theoretical structures of monoacid triglycerides, providing a basis for predicting the physical characteristics of similar compounds (Hagemann & Rothfus, 1983).

Chemical Properties Analysis

The chemical properties of this compound-related compounds, including reactivity, stability, and interactions with biological systems, are informed by their molecular structure and synthesis pathways. The study of lipoxins from arachidonic acid in human leukocytes illustrates the complex interactions and biological activities of compounds derived from fatty acids, which can serve as a parallel for understanding this compound's chemical properties (Serhan, Hamberg, & Samuelsson, 1984).

Scientific Research Applications

  • Computer Modeling of Triarachidin Structures : Hagemann and Rothfus (1983) used computer modeling to analyze six theoretical space-filling α-form structures of this compound. They found that subcell arrangement significantly impacted the system's energy, indicating several preferred structure-subcell arrangement combinations for triglyceride α-forms, rather than a single crystalline entity (Hagemann & Rothfus, 1983).

  • Gas-Liquid Chromatography of Triglycerides : Maresˇ and Husˇek (1985) studied the quantitative capillary gas-liquid chromatography of triglycerides, including this compound, on a fused-silica column. They demonstrated that the method offers high reproducibility and sensitivity for analyzing triglycerides, with a significantly lower limit for quantitative analysis of this compound compared to packed columns (Maresˇ & Husˇek, 1985).

  • Phase Transitions in Triglycerides : Wagner and Schneider (1996) investigated the phase behavior of saturated monoacid triglycerides, including this compound, under various pressures and temperatures. They observed two phase transitions influenced by dissolved gases, providing insights into the thermodynamic stability of these compounds (Wagner & Schneider, 1996).

  • Antioxidant Properties of Trichilia Emetica : A study by Germanò et al. (2006) evaluated the antioxidant activity of phenolic acids from Trichilia emetica, which is sometimes confused with this compound. They found significant antioxidant properties in vitro and high levels of phenolic acids in rat plasma, indicating potential bioavailability and health benefits (Germanò et al., 2006).

  • Neuroprotective Effects of Trichilia Catigua : Chassot et al. (2011) explored the neuroprotective effects of Trichilia catigua extracts, which are sometimes associated with this compound. They found antidepressant-like effects and cognitive improvement in mice, suggesting potential applications in mental health (Chassot et al., 2011).

Safety and Hazards

When handling Triarachidin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill or leak .

Mechanism of Action

Target of Action

Triarachidin is a triarachidic acid triglyceride . Triglycerides are the main constituents of vegetable oil and animal fats . They are major components of very low-density lipoprotein (VLDL) and chylomicrons, playing an important role in metabolism as energy sources and transporters of dietary fat .

Biochemical Pathways

This compound, being a triglyceride, is involved in lipid metabolism. The breakdown of triglycerides, like this compound, releases fatty acids and glycerol. These molecules can enter various biochemical pathways. Fatty acids undergo beta-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production. Glycerol can be converted into glucose via gluconeogenesis or can be phosphorylated to glycerol-3-phosphate, an intermediate in the glycolysis pathway .

Pharmacokinetics

Once in the circulation, they are delivered to tissues for energy use or storage .

Result of Action

The primary result of this compound’s action is the provision of energy. The fatty acids and glycerol released from the hydrolysis of this compound can be metabolized to generate ATP, the body’s main form of energy. Additionally, the fatty acids can be stored in adipose tissue for future energy needs .

Action Environment

The action of this compound, like other triglycerides, can be influenced by various environmental factors. For instance, the presence of specific enzymes and co-factors can affect the rate of triglyceride hydrolysis. Hormones such as insulin and glucagon can also regulate the metabolism of triglycerides. Furthermore, dietary factors, such as the amount and type of fat consumed, can impact the digestion and absorption of triglycerides .

properties

IUPAC Name

2,3-di(icosanoyloxy)propyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h60H,4-59H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWRCXEUJUXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H122O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018697
Record name Eicosanoic acid, 1,2,3-propanetriyl ester
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Molecular Weight

975.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Triarachidin
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CAS RN

620-64-4
Record name Triarachidin
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Record name Eicosanoic acid, 1,2,3-propanetriyl ester
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Record name Propane-1,2,3-triyl triicosanoate
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Record name TRIARACHIDIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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